molecular formula C13H11F2N B8199541 4,5-Difluoro-3'-methyl-[1,1'-biphenyl]-2-amine

4,5-Difluoro-3'-methyl-[1,1'-biphenyl]-2-amine

Cat. No.: B8199541
M. Wt: 219.23 g/mol
InChI Key: YQWNHUBZVNQRRH-UHFFFAOYSA-N
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Description

4,5-Difluoro-3’-methyl-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C13H11F2N. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of fluorine atoms and a methyl group on the biphenyl structure imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-3’-methyl-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-difluoro-2-nitrobenzene and 3-methylphenylboronic acid.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 4,5-difluoro-2-nitrobenzene is coupled with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures.

    Reduction: The resulting nitro compound is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 4,5-Difluoro-3’-methyl-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-3’-methyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the biphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Substitution: Products with various functional groups replacing the fluorine atoms.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: The original amine or other reduced forms.

Scientific Research Applications

4,5-Difluoro-3’-methyl-[1,1’-biphenyl]-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-3’-methyl-[1,1’-biphenyl]-2-amine depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pharmaceutical Applications: It may act as an inhibitor or modulator of specific molecular targets involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Difluoro-2-methyl-[1,1’-biphenyl]-3-amine
  • 4,5-Difluoro-3’-ethyl-[1,1’-biphenyl]-2-amine
  • 4,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-amine

Uniqueness

4,5-Difluoro-3’-methyl-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the fluorine atoms and the methyl group, which influence its chemical reactivity and physical properties. This distinct structure can result in different biological activities and applications compared to its analogs.

Properties

IUPAC Name

4,5-difluoro-2-(3-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c1-8-3-2-4-9(5-8)10-6-11(14)12(15)7-13(10)16/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWNHUBZVNQRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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